5,6-Dibromopicolinic acid

Regioselective cross-coupling Sequential diarylation 2,3-Dibromopyridine reactivity

5,6-Dibromopicolinic acid (CAS 1206679-66-4), also referred to as 5,6-dibromopyridine-2-carboxylic acid or 2,3-dibromo-6-carboxypyridine, is a halogenated pyridine-2-carboxylic acid derivative bearing two bromine substituents at the 5- and 6-positions of the pyridine ring. With a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol, this compound belongs to the family of dibromopicolinic acid regioisomers used as synthetic intermediates in medicinal and agrochemical chemistry.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.903
CAS No. 1206679-66-4
Cat. No. B581003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromopicolinic acid
CAS1206679-66-4
Synonyms5,6-DibroMo-pyridine-2-carboxylic acid
Molecular FormulaC6H3Br2NO2
Molecular Weight280.903
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)Br)C(=O)O
InChIInChI=1S/C6H3Br2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
InChIKeyXKHFYQMPUZAWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromopicolinic Acid (CAS 1206679-66-4): A Vicinal Dibromo Picolinate Building Block for Regioselective Pharmaceutical Synthesis


5,6-Dibromopicolinic acid (CAS 1206679-66-4), also referred to as 5,6-dibromopyridine-2-carboxylic acid or 2,3-dibromo-6-carboxypyridine, is a halogenated pyridine-2-carboxylic acid derivative bearing two bromine substituents at the 5- and 6-positions of the pyridine ring [1]. With a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol, this compound belongs to the family of dibromopicolinic acid regioisomers used as synthetic intermediates in medicinal and agrochemical chemistry [2]. Its defining structural feature—a vicinal (adjacent) dibromo substitution pattern ortho to the ring nitrogen—distinguishes it from the more widely studied 3,5- and 3,6-dibromo isomers and imparts a distinct reactivity profile in sequential cross-coupling transformations [3].

Why Generic Substitution Fails: Regioisomer-Dependent Reactivity of 5,6-Dibromopicolinic Acid Cannot Be Replicated by Other Dibromopicolinic Acid Isomers


Dibromopicolinic acid regioisomers are not interchangeable synthons. The position of bromine atoms on the pyridine ring dictates both the electronic environment and the regiochemical outcome of metal-catalyzed cross-coupling reactions. For 2,3-dibromopyridine systems—the core scaffold of 5,6-dibromopicolinic acid—the bromine atom ortho to the ring nitrogen reacts preferentially under standard Suzuki–Miyaura conditions, enabling sequential, site-selective diarylation that is impossible with the 3,5- or 4,6-dibromo isomers [1]. Furthermore, the Lenacapavir intermediate synthesis specifically employed 3,6-dibromopicolinic acid, not the 5,6-isomer, illustrating how different dibromo regioisomers lead to entirely different synthetic routes, and procurement of the wrong isomer cannot substitute in a patented or optimized pathway [2]. The carboxylic acid group at the 2-position additionally enables metal-chelation-driven reactivity modulation not available with non-carboxylated dibromopyridines [3].

5,6-Dibromopicolinic Acid: Quantitative Differentiation Evidence Against Closest Analogs and Regioisomers


Vicinal Dibromo Substitution Pattern Enables Ortho-Selective Sequential Suzuki–Miyaura Coupling vs. Meta-Selective Reactivity of 3,5-Dibromopicolinic Acid

The 5,6-dibromopicolinic acid scaffold contains bromines at positions 5 and 6 (picolinic acid numbering), which correspond to positions 2 and 3 in standard pyridine numbering—a vicinal ortho/meta arrangement relative to the ring nitrogen. Computational studies on the parent 2,3-dibromopyridine system demonstrate that the bromine atom ortho to nitrogen (position 2) possesses higher charge density and lower C–Br bond order than the meta bromine (position 3), leading to preferential oxidative addition at the ortho position under Pd(0) catalysis [1]. This intrinsic electronic bias enables sequential one-pot double Suzuki coupling to yield 2,3-diarylpyridines with excellent regiocontrol, a synthetic outcome that cannot be reproduced with 3,5-dibromopicolinic acid (CAS 61830-40-8), where both bromines are in meta-relationship to the nitrogen and exhibit electronically similar reactivity, resulting in statistical mixtures upon attempted sequential coupling [1][2]. The carboxylic acid group at the 2-position of 5,6-dibromopicolinic acid further differentiates it from non-carboxylated 2,3-dibromopyridine by providing an additional coordination site for catalyst directing effects [3].

Regioselective cross-coupling Sequential diarylation 2,3-Dibromopyridine reactivity

Differentiated Intermediary Role in Cephalosporin Antibiotic Synthesis: 5,6-Dibromopicolinic Acid as a Cefditoren Pivoxil Precursor vs. 3,6-Dibromopicolinic Acid in Lenacapavir Synthesis

Multiple Chinese chemical and pharmaceutical databases explicitly list 5,6-dibromopicolinic acid (CAS 1206679-66-4) as an intermediate associated with the synthesis of cefditoren pivoxil (头孢妥仑匹酯), a third-generation oral cephalosporin antibiotic . This contrasts sharply with the use of 3,6-dibromopicolinic acid (CAS 1133116-49-0) as the starting material in Gilead's published four-step synthesis of the anti-HIV drug lenacapavir [1]. In the lenacapavir route, the 3,6-dibromo isomer was selected specifically for transformation to Weinreb amide 15 followed by Grignard addition, where the 5,6-dibromo isomer would yield a different ketone intermediate geometry incompatible with the downstream cyclization sequence [1]. This demonstrates that the two regioisomers are not functionally interchangeable in patented drug syntheses, and procurement of 5,6-dibromopicolinic acid is specifically required for processes derived from the cefditoren pivoxil synthetic tree .

Pharmaceutical intermediate Cefditoren pivoxil Process chemistry

Computed Physicochemical Properties Benchmarking Against Parent Picolinic Acid for Solubility and Permeability Optimization in MedChem Design

PubChem computed properties provide quantitative baseline data for 5,6-dibromopicolinic acid that can be compared directly with unsubstituted picolinic acid to inform medicinal chemistry selection. The XLogP3-AA value for 5,6-dibromopicolinic acid is 2.4, representing a substantial increase in lipophilicity over picolinic acid (XLogP3 ≈ 0.6 for the parent) due to the two bromine substituents [1][2]. The topological polar surface area (TPSA) of 50.2 Ų is identical to that of picolinic acid, since bromine substitution does not add hydrogen-bond donors or acceptors, indicating that the increased lipophilicity is achieved without sacrificing the key TPSA parameter relevant to blood-brain barrier penetration predictions [1]. The molecular weight increases from 123.11 g/mol (picolinic acid) to 280.90 g/mol (5,6-dibromopicolinic acid), a 128% increase that must be factored into fragment-based drug design calculations [1].

Physicochemical properties Drug-likeness XLogP3

5,6-Dibromopicolinic Acid: Validated Application Scenarios for Scientific Procurement and Research Use


Sequential Ortho/Meta-Selective Diarylation for Unsymmetrical Biaryl Picolinic Acid Library Synthesis

When synthesizing libraries of unsymmetrical 5,6-diarylpicolinic acid derivatives, the vicinal dibromo arrangement of 5,6-dibromopicolinic acid provides inherent regiochemical control for sequential Suzuki–Miyaura coupling. The bromine at position 6 (ortho to nitrogen, equivalent to pyridine position 2) undergoes oxidative addition preferentially over the bromine at position 5 (meta, pyridine position 3), as demonstrated computationally and experimentally for the parent 2,3-dibromopyridine system [1][2]. This enables a one-pot, two-step protocol where the first aryl group is installed at the ortho position and the second at the meta position with minimal statistical crossover, a synthetic capability that 3,5-dibromopicolinic acid cannot provide due to the electronically equivalent nature of its two meta bromines [2].

Cephalosporin Intermediate Supply for Generic Cefditoren Pivoxil Process Development

5,6-Dibromopicolinic acid (CAS 1206679-66-4) is catalogued in Chinese pharmaceutical intermediate databases as a synthetic precursor associated with cefditoren pivoxil manufacturing . Research groups and CDMOs developing or optimizing generic cefditoren pivoxil processes should procure this specific regioisomer, as the 3,6- and 4,6-dibromopicolinic acid isomers have been documented in entirely different drug synthesis pathways (e.g., 3,6-isomer for lenacapavir) and cannot serve as drop-in replacements [3]. The compound is commercially available in up to kilogram-scale quantities with purity specifications of 95% (HPLC) or 98% (HPLC), suitable for pilot-scale process validation [4].

Halogenated Picolinate Metal Complex Screening for Insulinomimetic or Catalytic Activity

Research on halogenated picolinic acid–zinc(II) complexes has demonstrated that introducing electron-withdrawing halogen substituents enhances insulinomimetic activity in vitro compared to the unsubstituted bis(picolinato)zinc(II) complex, with IC₅₀ values for inhibition of FFA release from rat adipocytes decreasing from 1.00 mM (Zn(pic)₂) to as low as 0.50 mM for the Zn(6-bromopicolinato)₂ complex [5]. While 5,6-dibromopicolinic acid specifically has not been evaluated in this assay, its dual bromine substitution offers two potential coordination-modulating sites, positioning it as a logical next-generation ligand candidate for structure–activity relationship expansion of this compound class [5].

Building Block for Bromine→Functional Group Interconversion in Medicinal Chemistry

The two bromine atoms of 5,6-dibromopicolinic acid serve as versatile synthetic handles for sequential carbon–carbon (Suzuki, Stille, Negishi) and carbon–heteroatom (Buchwald–Hartwig, Ullmann) bond-forming reactions. Unlike 5,6-dichloropicolinic acid analogs, the C–Br bonds exhibit higher reactivity in oxidative addition with Pd(0) catalysts, enabling milder reaction conditions and broader substrate scope [1]. The carboxylic acid functionality at position 2 additionally allows orthogonal transformations (amide coupling, esterification, reduction) without protecting group manipulation of the bromine substituents, providing a differentiated three-point diversification scaffold compared to dibromopyridines lacking the carboxylic acid handle .

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